molecular formula C17H19NO4 B2968879 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid CAS No. 1799439-14-7

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Cat. No.: B2968879
CAS No.: 1799439-14-7
M. Wt: 301.342
InChI Key: WEZRRVUTORVLBM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid is an organic compound that features a tert-butoxy group, a quinoline moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the tert-butoxy group.

    tert-Butyl 3-oxo-2-(quinolin-4-ylmethyl)propanoate: Similar structure but with an ester instead of a carboxylic acid group.

Uniqueness

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid is unique due to the presence of both the tert-butoxy group and the quinoline moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)13(15(19)20)10-11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRRVUTORVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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